molecular formula C13H11ClF2N4O3S B5978935 2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B5978935
M. Wt: 376.77 g/mol
InChI Key: AZCJJCGZXLGMIJ-UHFFFAOYSA-N
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Description

2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties . This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.

Preparation Methods

The synthesis of 2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE involves several steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The resulting product, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, is then reacted with various amines to yield the corresponding acetamides . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include ethanol, DMF, triethylamine, and sodium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the replication of nucleic acids, leading to its observed biological effects . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE include other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF2N4O3S/c14-13(15,16)23-8-3-1-7(2-4-8)18-11(22)6-24-12-19-9(17)5-10(21)20-12/h1-5H,6H2,(H,18,22)(H3,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCJJCGZXLGMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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